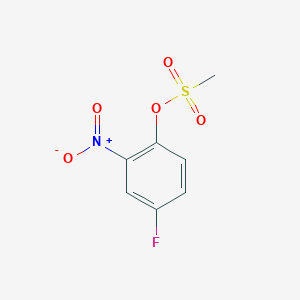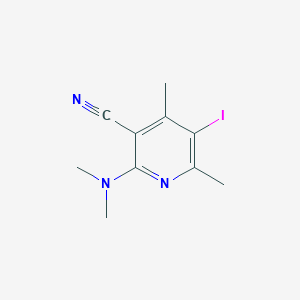
5-Hydroxydeferasirox
Übersicht
Beschreibung
5-Hydroxydeferasirox is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Eisenchelatisierung
5-Hydroxydeferasirox ist ein Derivat des klinischen Eisenchelators Deferasirox . Es wurde in der wissenschaftlichen Forschung wegen seiner Eisenchelatisierungseigenschaften eingesetzt . Die Eisenchelatisierung ist ein kritischer Prozess bei der Behandlung von Eisenüberladung bei Erkrankungen wie Thalassämie und anderen Eisenüberladungsstörungen .
Nachweis und Quantifizierung von Fe3+
Diese Verbindung dient als kolorimetrischer Chemosensor, der den Nachweis und die Quantifizierung von Fe3+ in wässrigen Proben bei pH 2–5 ermöglicht . Dies ist besonders nützlich in der analytischen Chemie, um die von den Aufsichtsbehörden für Trinkwasser und Lebensmittel festgelegten Qualitätsstandards zu gewährleisten .
3. Wechselwirkung mit Humanserumalbumin (HSA) Wenn this compound mit Humanserumalbumin (HSA) wechselwirkt, wird eine fluoreszierende Einschaltreaktion erzeugt . Diese Fluoreszenz wird in Gegenwart von Fe3+ gelöscht, wodurch die Überwachung dieses biologisch wichtigen Metallkations über zwei unabhängige Methoden ermöglicht wird .
Arzneimittelentwicklung
this compound wird in der wissenschaftlichen Forschung zur Arzneimittelentwicklung eingesetzt. Seine einzigartigen Eigenschaften und Wechselwirkungen mit biologischen Systemen machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.
Qualitätsaspekte in Arzneimitteln
Deferasirox, von dem this compound abgeleitet ist, wird in Arzneimitteln verwendet . Die Qualitätsaspekte dieser Produkte, einschließlich des Wirkstoffs, des fertigen Arzneimittels sowie der chemischen und pharmazeutischen Aspekte, sind Gegenstand laufender Forschung .
Nicht-klinische Aspekte
Es werden auch Untersuchungen zu den nicht-klinischen Aspekten von this compound durchgeführt, einschließlich seiner Ökotoxizität und Umweltgefährdungsbewertung . Dies hilft, die potenziellen Auswirkungen dieser Verbindung auf die Umwelt zu verstehen .
Klinische Aspekte
Die klinischen Aspekte von this compound, einschließlich seiner Pharmakokinetik und Pharmakodynamik, sind ein weiterer Forschungsbereich . Das Verständnis dieser Aspekte kann dazu beitragen, seine Anwendung in klinischen Umgebungen zu optimieren .
Risikomanagement und Pharmakovigilanz
Risikomanagement und Pharmakovigilanz sind entscheidend für die Forschung und Anwendung von this compound . Diese umfassen die Überwachung der Sicherheit und Wirksamkeit dieser Verbindung in realen Umgebungen .
Biochemische Analyse
Biochemical Properties
5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .
Cellular Effects
This compound influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, this compound has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, this compound modulates gene expression by affecting iron-responsive elements in mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its therapeutic efficacy .
Eigenschaften
IUPAC Name |
4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFHDNXHWBASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524746-12-1 | |
| Record name | 5-Hydroxydeferasirox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYDEFERASIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)



![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-](/img/structure/B1460608.png)

